molecular formula C13H17N2O8P B1235218 Para-nitrophenyl phosphonobutanoyl D-alanine

Para-nitrophenyl phosphonobutanoyl D-alanine

Cat. No. B1235218
M. Wt: 360.26 g/mol
InChI Key: KBXXIYHMPQZHCH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine is an N-[4-(4-nitrophenylphospho)butanoyl]alanine that has S at the chiral carbon. It has a role as an epitope. It is a N-[4-(4-nitrophenylphospho)butanoyl]alanine and a N-acyl-L-alanine. It is an enantiomer of a N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine.

Scientific Research Applications

Enzymatic Reduction in Various Tissues

A study examined the enzymatic reduction of various nitro group compounds, including O,O-(4-nitrophenyl) phosphorothioate, in tissues from mammals, birds, and fishes. This research highlights the diverse enzymatic activities in different animal classes for compounds related to Para-nitrophenyl phosphonobutanoyl D-alanine (Hitchcock & Murphy, 1967).

Phosphotriesterase Mechanism and Stereochemical Course

The phosphotriesterase from Pseudomonas diminuta, when hydrolyzing paraoxon, indicates a single in-line displacement at the phosphorus center of phosphotriester substrates, a mechanism that might be relevant for similar compounds (Lewis et al., 1988).

Active Ester Hydrolysis by Transglutaminase

Research on transglutaminase-catalyzed reactions demonstrated the enzyme's preference for the L form of Z-glutaminylglycine, which might be pertinent for understanding the enzyme's interaction with similar compounds (Chung et al., 1970).

Conformation Studies

A study on ortho-nitrophenyl esters of blocked amino acids, including para-nitrophenyl esters, shed light on the molecular conformation and reactivity of these compounds, which could be relevant for understanding the structure and reactivity of this compound (Karle & Bodanszky, 2009).

Phosphotriesterase Catalysis of Phosphodiesters

Pseudomonas diminuta's phosphotriesterase, known for hydrolyzing a variety of phosphotriesters and related phosphonates, can also catalyze the hydrolysis of phosphodiesters. This finding is important for understanding the enzyme's potential in breaking down structurally similar compounds (Shim et al., 1998).

properties

Molecular Formula

C13H17N2O8P

Molecular Weight

360.26 g/mol

IUPAC Name

(2S)-2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]propanoic acid

InChI

InChI=1S/C13H17N2O8P/c1-9(13(17)18)14-12(16)3-2-8-24(21,22)23-11-6-4-10(5-7-11)15(19)20/h4-7,9H,2-3,8H2,1H3,(H,14,16)(H,17,18)(H,21,22)/t9-/m0/s1

InChI Key

KBXXIYHMPQZHCH-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

SMILES

CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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